Einecs 304-098-9

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists chemicals marketed in the EU between 1971 and 1981. EINECS 304-098-9 is one of over 100,000 substances in this inventory, which are subject to regulatory evaluation under the Registration, Evaluation, Authorization, and Restriction of Chemicals (REACH) framework . Structural analogs and read-across approaches are critical for filling data gaps, as experimental testing of all chemicals is impractical .

Properties

CAS No. |

94237-00-0 |

|---|---|

Molecular Formula |

C36H76N2O13S |

Molecular Weight |

777.1 g/mol |

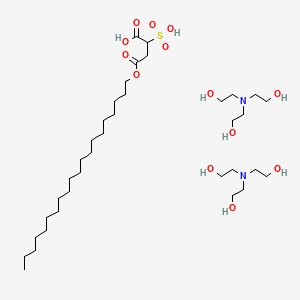

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;4-icosoxy-4-oxo-2-sulfobutanoic acid |

InChI |

InChI=1S/C24H46O7S.2C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-31-23(25)21-22(24(26)27)32(28,29)30;2*8-4-1-7(2-5-9)3-6-10/h22H,2-21H2,1H3,(H,26,27)(H,28,29,30);2*8-10H,1-6H2 |

InChI Key |

MLMWFOVTPIARIK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCOC(=O)CC(C(=O)O)S(=O)(=O)O.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO |

Origin of Product |

United States |

Preparation Methods

The preparation methods for Einecs 304-098-9 would typically involve synthetic routes and reaction conditions specific to its chemical structure. Industrial production methods would be optimized for efficiency, yield, and safety. Unfortunately, detailed synthetic routes and reaction conditions for this compound are not provided in the search results. Generally, such methods would include:

Selection of starting materials: Based on the desired chemical structure.

Reaction conditions: Temperature, pressure, solvents, and catalysts.

Purification processes: Techniques such as distillation, crystallization, or chromatography to isolate the final product.

Chemical Reactions Analysis

Potential Reaction Pathways (Inferred)

While no experimental reaction data exists for EINECS 304-098-9, structural analysis suggests possible pathways:

-

Hydrolysis :

-

The ester functional group (COO-) may hydrolyze under acidic/basic conditions, yielding carboxylic acid and alcohol derivatives.

-

Example:

-

-

Oxidation :

-

Interaction with oxidizers (e.g., hydrogen peroxide) could lead to degradation of the tert-butyl groups or the ester linkage.

-

-

Thermal Decomposition :

-

At elevated temperatures (e.g., ≥351°C auto-ignition temperature), potential breakdown into smaller fragments, though no specific products are documented.

-

Data Limitations

The absence of detailed reaction data in publicly available sources (e.g., CAS Reactions , ECHA databases ) highlights critical gaps in the literature. For example:

-

CAS Reactions Database : No matches for this compound in the CAS Reactions collection, which catalogs >150 million reactions .

-

ECHA CHEM Registry : Limited reactivity information beyond general safety classifications (e.g., flammability, flash point) .

Recommendations for Further Research

-

Experimental Studies :

-

Conduct hydrolysis or oxidation experiments under controlled conditions to quantify reaction kinetics and products.

-

-

Computational Modeling :

-

Use quantum mechanical methods (e.g., DFT) to predict potential reaction pathways and intermediates.

-

Scientific Research Applications

Einecs 304-098-9, like many other chemical substances, would have applications in various fields of scientific research, including:

Chemistry: Used as a reagent or intermediate in chemical synthesis.

Medicine: Possible use in drug development or as a pharmaceutical intermediate.

Industry: Utilized in the production of materials, chemicals, or other industrial products.

Mechanism of Action

The mechanism of action for Einecs 304-098-9 would depend on its chemical structure and the specific biological or chemical context in which it is used. This could involve interactions with molecular targets such as enzymes, receptors, or nucleic acids. Pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Structural Similarity and Read-Across Approaches

Compounds are deemed similar to EINECS 304-098-9 based on the Tanimoto similarity index using PubChem 2D fingerprints, with a threshold of ≥70% . This method enables the identification of analogs from labeled datasets (e.g., REACH Annex VI Table 3.1 chemicals) to predict properties of unlabeled EINECS substances. For example, a study demonstrated that 1,387 labeled chemicals could cover 33,000 EINECS compounds via structural similarity, highlighting the efficiency of this approach .

Key Parameters for Comparison

- Physico-chemical properties: Hydrophobicity (log Kow) is a critical parameter in Quantitative Structure-Activity Relationship (QSAR) models for predicting toxicity. For instance, QSAR models for chlorinated alkanes and organothiophosphates rely on log Kow and structural descriptors .

- Toxicity endpoints : Acute toxicity data (e.g., LC50 for fish or EC50 for daphnids) are extrapolated using interspecies QSAR models when experimental data are absent .

Case Study: Coverage of EINECS Chemicals

The table below illustrates how structural analogs of this compound might be identified and utilized in predictive modeling:

Notes:

Limitations and Challenges

- Chemical diversity : Only 54% of EINECS chemicals can be grouped into classes amenable to QSAR modeling, leaving complex mixtures (e.g., botanical extracts) unaddressed .

- Threshold sensitivity : A 70% similarity threshold may exclude marginally dissimilar compounds with relevant toxicological profiles .

Research Findings and Regulatory Implications

- Efficiency of RASAR models : Read-Across Structure-Activity Relationships (RASAR) leverage network effects to maximize coverage with minimal labeled data. For example, expanding the labeled set from 1387 to 2000 compounds could improve coverage of EINECS substances by 15–20% .

- Predictive accuracy: QSAR models for mononitrobenzenes and chlorinated alkanes achieved R² values >0.85, validating their use in risk prioritization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.